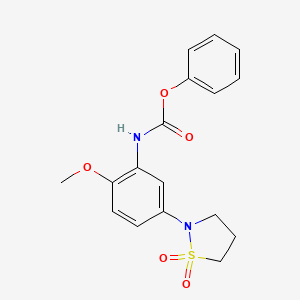

Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of isothiazolidine, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring also contains two additional oxygen atoms, making it a dioxidoisothiazolidine .

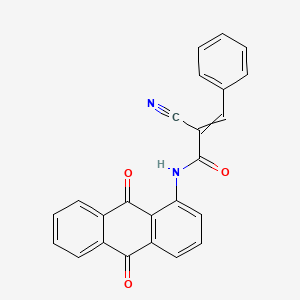

Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring attached to a carbamate group, which is in turn attached to a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl group .科学的研究の応用

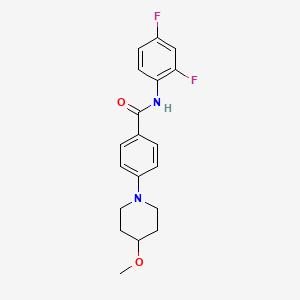

Synthesis of Antitumor Compounds Phenyl carbamates serve as key intermediates in the synthesis of various antitumor drugs. For instance, a specific phenyl carbamate derivative was synthesized as an important component of small molecular inhibitors in anti-tumor applications, highlighting its potential in drug development (Gan et al., 2021).

Photoluminescence Materials The synthesis of a novel carbazole-based β-diketone and its europium(III) ternary complex, demonstrating remarkable red emission under blue-light excitation, suggests potential applications in materials science, especially for creating photoluminescent materials without UV radiation exposure (He et al., 2010).

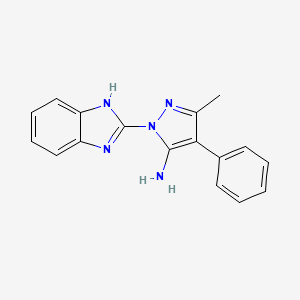

Antimicrobial Agents Phenyl carbamates have been explored in the synthesis of various compounds with potential antimicrobial properties. A study on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides revealed their potential as therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).

Electrochemical Applications Phenyl carbamates have been utilized in the electrochemical synthesis of new conjugated polycarbazoles, showcasing strong electrochromic properties and suggesting their use in electrochromic devices and materials science (Hsiao & Hsueh, 2015).

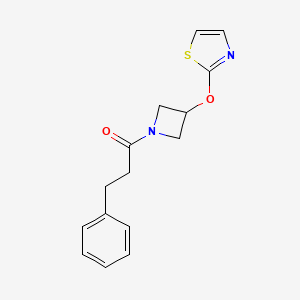

Prodrug Development The synthesis of carbamate analogues of certain biologically active compounds has been researched for potential use as prodrugs. This includes studies on compounds like bis-carbamates, which showed promising results in preclinical models of Pneumocystis carinii pneumonia (Rahmathullah et al., 1999).

Green Chemistry Phenyl carbamates have been involved in research exploring the use of carbon dioxide as a carbonylating agent in the synthesis of cyclic compounds like 2-oxazolidinones, indicating an interest in more environmentally friendly chemical processes (Paz et al., 2010).

将来の方向性

特性

IUPAC Name |

phenyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-23-16-9-8-13(19-10-5-11-25(19,21)22)12-15(16)18-17(20)24-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUYNKHLEHVDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/no-structure.png)

![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)

![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)

![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)

![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)